

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral and physical properties of **Sulfo-Cy7.5 NHS ester**, a near-infrared (NIR) fluorescent dye. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for utilizing this powerful tool in a variety of applications, including fluorescence imaging, flow cytometry, and in-vivo studies.

Core Properties of Sulfo-Cy7.5 NHS Ester

Sulfo-Cy7.5 NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine family. Its key characteristic is its fluorescence emission in the near-infrared spectrum, a region where biological tissues exhibit minimal absorbance and autofluorescence. This property allows for deep tissue penetration and a high signal-to-noise ratio, making it an ideal candidate for in-vivo imaging. The presence of sulfonate groups enhances its water solubility, simplifying conjugation reactions in aqueous buffers. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins, antibodies, and other biomolecules.

Spectral and Physical Characteristics

The spectral and physical properties of **Sulfo-Cy7.5 NHS ester** are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	References
Excitation Maximum (λ_{ex})	778 nm	[1][2]
Emission Maximum (λ_{em})	797 nm	[1][2]
Molar Extinction Coefficient (ϵ)	222,000 M ⁻¹ cm ⁻¹	[1][2]
Quantum Yield (Φ)	0.21	[2]
Molecular Formula	C ₄₉ H ₄₈ N ₃ K ₃ O ₁₆ S ₄	[1][3]
Molecular Weight	1180.47 g/mol	[1][3]
Solubility	Good in water, DMF, and DMSO	[1][2]
Appearance	Dark green solid	[1]

Experimental Protocols

This section provides detailed methodologies for the use of **Sulfo-Cy7.5 NHS ester** in common laboratory applications.

Protein and Antibody Labeling

This protocol outlines the general procedure for conjugating **Sulfo-Cy7.5 NHS ester** to proteins and antibodies.

Materials:

- **Sulfo-Cy7.5 NHS ester**
- Protein or antibody to be labeled (in an amine-free buffer such as PBS)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-9.0
- Purification column (e.g., Sephadex G-25)

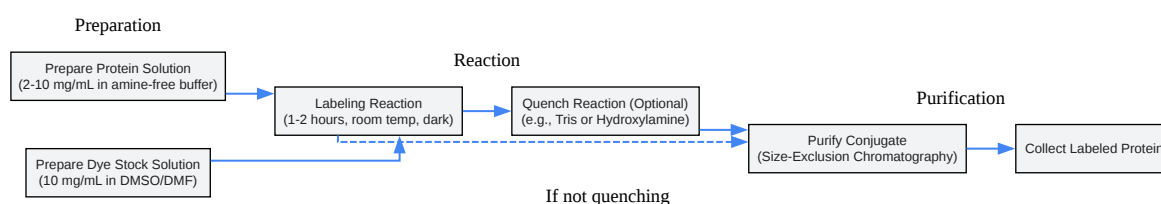
- Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.[\[4\]](#)
[\[5\]](#)
 - Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the labeling reaction.[\[4\]](#) If necessary, perform a buffer exchange.
- Prepare the Dye Stock Solution:
 - Allow the vial of **Sulfo-Cy7.5 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
 - Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[6\]](#) This solution should be prepared fresh.
- Perform the Labeling Reaction:
 - While gently stirring, slowly add the calculated amount of the dye stock solution to the protein solution.
 - A starting point for optimization is a 10:1 to 20:1 molar ratio of dye to protein.[\[1\]](#) The optimal ratio should be determined empirically for each specific protein.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[\[7\]](#)
- Quench the Reaction (Optional):
 - To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.
- Purify the Conjugate:

- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS or another suitable storage buffer.[1][4]
- The first colored band to elute will be the Sulfo-Cy7.5-labeled protein.

Logical Workflow for Protein Labeling:



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Caption: Workflow for labeling proteins with **Sulfo-Cy7.5 NHS ester**.

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and reproducibility of your conjugates. It can be determined spectrophotometrically.

Procedure:

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm, A_{\max}).
- Calculate the DOL using the following formula:

$$\text{DOL} = (A_{\max} \times \epsilon_{\text{protein}}) / ((A_{280} - (A_{\max} \times \text{CF}_{280})) \times \epsilon_{\text{dye}})$$

Where:

- A_{\max} = Absorbance of the conjugate at ~778 nm.
- A_{280} = Absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} = Molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm ($222,000 \text{ M}^{-1}\text{cm}^{-1}$).
- CF_{280} = Correction factor for the dye's absorbance at 280 nm (A_{280} of free dye / A_{\max} of free dye). For Sulfo-Cy7.5, this is approximately 0.09.[1]

An optimal DOL for most antibodies is typically between 2 and 10.[1]

Applications

Sulfo-Cy7.5 NHS ester is a versatile tool for a range of applications that leverage its near-infrared fluorescence.

In-Vivo Imaging

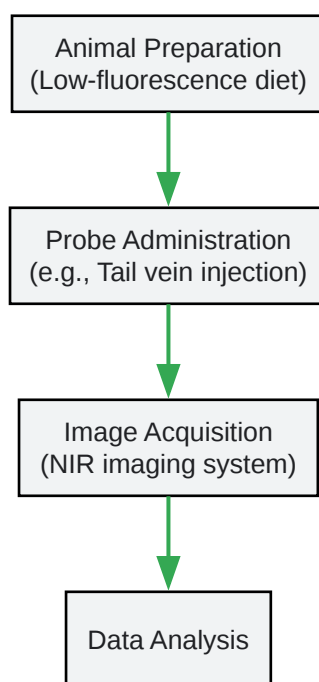
The deep tissue penetration of NIR light makes Sulfo-Cy7.5-labeled molecules ideal for non-invasive imaging in small animals.

General Protocol for In-Vivo Imaging with Labeled Antibody:

- **Animal Preparation:** Use mice with a diet low in chlorophyll for at least one week to reduce autofluorescence.[8]
- **Probe Administration:** Dilute the Sulfo-Cy7.5-labeled antibody in sterile PBS. A typical dose is 1-2 nmol per mouse, administered via tail vein injection (100-200 μL).[8]
- **Image Acquisition:**
 - Acquire a baseline image before injection to assess background autofluorescence.

- Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[8]
- Use an appropriate NIR imaging system with excitation and emission filters suitable for Sulfo-Cy7.5 (e.g., excitation ~745 nm, emission ~780 nm).[2]

Experimental Workflow for In-Vivo Imaging:



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Caption: General workflow for in-vivo imaging with Sulfo-Cy7.5 conjugates.

Fluorescence Microscopy

Sulfo-Cy7.5 conjugates can be used for high-resolution imaging of cellular structures.

General Protocol for Immunofluorescence Staining:

- Cell Preparation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1-0.5% Triton X-100 in PBS.[7]
- Blocking: Incubate cells with a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes to reduce non-specific binding.[7]

- **Antibody Staining:** Incubate the cells with the Sulfo-Cy7.5-conjugated primary or secondary antibody at the predetermined optimal concentration for 1-2 hours at room temperature or overnight at 4°C.[\[7\]](#)
- **Washing:** Wash the cells three times with PBS.
- **Mounting and Imaging:** Mount the coverslips on microscope slides with an antifade mounting medium and image using a fluorescence microscope equipped with appropriate NIR filter sets.[\[7\]](#)

Flow Cytometry

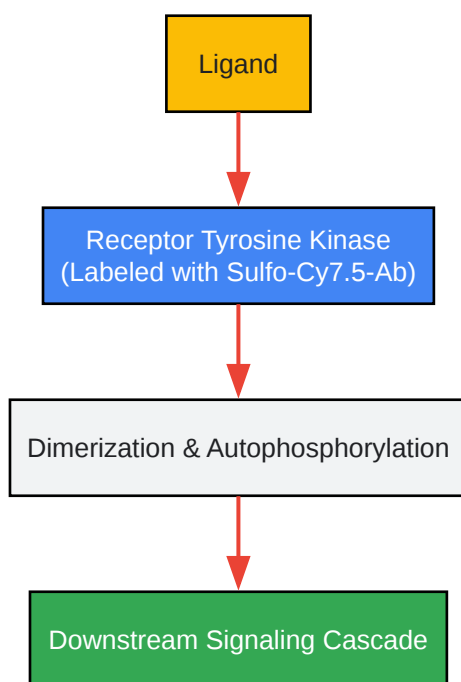
Sulfo-Cy7.5-labeled antibodies can be used to identify and sort specific cell populations.

General Protocol for Cell Surface Staining:

- **Cell Preparation:** Harvest cells and resuspend them in a suitable staining buffer (e.g., PBS with 1-2% BSA) to a concentration of 1×10^6 cells/100 μ L.[\[2\]](#)
- **Fc Blocking:** (Optional) Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.[\[2\]](#)
- **Staining:** Add the Sulfo-Cy7.5-conjugated antibody at a predetermined optimal concentration and incubate for 20-30 minutes at 4°C in the dark.
- **Washing:** Wash the cells twice with staining buffer by centrifugation.
- **Analysis:** Resuspend the cells in staining buffer and analyze them on a flow cytometer equipped with a laser and detectors capable of exciting and detecting Sulfo-Cy7.5 fluorescence.

Signaling Pathway Visualization (Example):

While Sulfo-Cy7.5 is a labeling reagent and not directly involved in signaling pathways, it can be used to visualize components of these pathways. For instance, an antibody against a specific receptor tyrosine kinase (RTK) labeled with Sulfo-Cy7.5 can be used to track the receptor's localization and expression.



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Caption: Visualization of an RTK signaling event using a Sulfo-Cy7.5 labeled antibody.

Storage and Handling

- **Sulfo-Cy7.5 NHS ester** (solid): Store at -20°C, desiccated and protected from light.^[1]
- **Dye Stock Solution** (in DMSO/DMF): Aliquot and store at -20°C for up to a few weeks. Avoid repeated freeze-thaw cycles.^[1]
- **Labeled Conjugates**: Store at 4°C for short-term use or at -20°C for long-term storage, often with a cryoprotectant like glycerol. Protect from light.

Conclusion

Sulfo-Cy7.5 NHS ester is a valuable tool for researchers in various fields due to its excellent spectral properties in the near-infrared range, high water solubility, and reactivity towards primary amines. This guide provides a solid foundation of its core properties and detailed protocols for its application. For optimal results, it is recommended to empirically determine the best conditions for your specific experimental setup, particularly the dye-to-protein ratio for

labeling reactions. With careful planning and execution, **Sulfo-Cy7.5 NHS ester** can enable sensitive and high-resolution visualization of biological processes in vitro and in vivo.

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